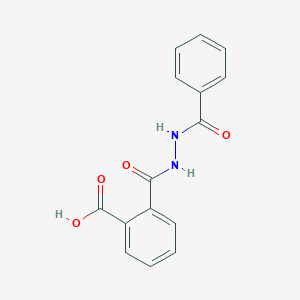
2-(benzamidocarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzamidocarbamoyl)benzoic acid is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.2668 g/mol . This compound is known for its unique structure, which includes a benzoylhydrazinecarbonyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(benzamidocarbamoyl)benzoic acid typically involves the reaction of benzoylhydrazine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-(benzamidocarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzoylhydrazinecarbonyl group can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
2-(benzamidocarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2-(benzamidocarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(benzamidocarbamoyl)benzoic acid include:
2-Benzoylbenzoic acid: This compound has a similar structure but lacks the hydrazinecarbonyl group.
2-Aminobenzoylbenzoic acid: This compound has an amino group instead of the hydrazinecarbonyl group.
Eigenschaften
Molekularformel |
C15H12N2O4 |
|---|---|
Molekulargewicht |
284.27g/mol |
IUPAC-Name |
2-(benzamidocarbamoyl)benzoic acid |
InChI |
InChI=1S/C15H12N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h1-9H,(H,16,18)(H,17,19)(H,20,21) |
InChI-Schlüssel |
IXLYQMAGQRBVFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














